Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Descripción general

Descripción

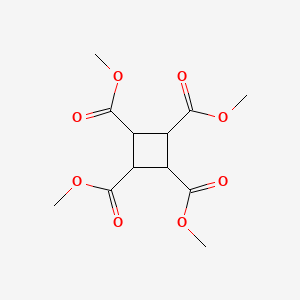

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C₁₂H₁₆O₈. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structure, which includes a cyclobutane ring substituted with four carboxylate groups, each esterified with a methyl group. It is used in various chemical research and industrial applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the esterification of 1,2,3,4-cyclobutanetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and methanol mixture, followed by purification through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 1,2,3,4-cyclobutanetetracarboxylic acid.

Reduction: 1,2,3,4-cyclobutanetetracarboxylic alcohol.

Substitution: Various substituted cyclobutanetetracarboxylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB), with the molecular formula C12H16O8, is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. It is studied for its applications in chemistry, biology, medicine, and industry, owing to its unique structural properties, which include a cyclobutane ring substituted with four ester groups.

Scientific Research Applications

TMCB serves as a building block in organic synthesis and as a reagent in various chemical reactions. Research is ongoing to explore TMCB's potential therapeutic applications, including drug delivery systems, as well as its potential biological activities and interactions with biomolecules. Due to its stability and reactivity, it is also used in the production of polymers, resins, and other industrial materials.

Pharmaceutical Research

TMCB is primarily studied for its potential as a building block in pharmaceutical chemistry and can be modified to produce derivatives that may interact with specific biological targets. Research indicates that TMCB can be involved in the development of drug delivery systems due to its structural properties that allow for functionalization and modification. By altering the ester groups on TMCB, researchers can create derivatives with enhanced biological activities, which is particularly relevant in the synthesis of anti-inflammatory and anticancer agents.

Use as a Precursor

TMCB serves as a crucial precursor in the synthesis of more complex molecules that may exhibit targeted biological effects. The mechanism by which TMCB may exert biological effects involves its interaction with various molecular targets. The hydrolysis of the ester groups can lead to the release of active carboxylic acids, which may then engage in biochemical pathways relevant to therapeutic effects, with the rigid cyclobutane framework providing a stable scaffold for molecular interactions.

Industrial Applications

1,3-disubstituted cyclobutane-1,2,3,4-tetracarboxylic acid and the acid dianhydride are useful as a raw material for various industrial applications . 1,3-Dimethylcyclobutane-1,2,3,4-tetracarboxylic acid is a polyimide widely used as a protective material, insulating material, color filter, liquid crystal alignment film, optical waveguide material, etc., in liquid crystal display elements and semiconductors . Cyclobutanetetracarboxylic dianhydrides are important monomer materials for the preparation of an alignment film useful for flat panel displays .

Mecanismo De Acción

The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

1,2,3,4-Cyclobutanetetracarboxylic acid: The parent compound from which tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is derived.

Tetramethyl 1,2,3,4-butanetetracarboxylate: A similar ester with a butane backbone instead of a cyclobutane ring.

Dimethyl fumarate dimer: Another ester derivative with a different structural arrangement.

Uniqueness: this compound is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or branched analogs. This rigidity and the presence of four ester groups make it a valuable compound for various applications in research and industry.

Actividad Biológica

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB), with the chemical formula and a molecular weight of 288.25 g/mol, is an organic compound characterized by its unique cyclic structure and multiple carboxylate groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.

Chemical Structure and Properties

TMCB is notable for its four esterified carboxylic acid groups attached to a cyclobutane ring. The presence of these functional groups contributes to its reactivity and potential applications. The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.25 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 356.6 ± 37.0 °C |

| Melting Point | 145-149 °C |

| Flash Point | 155.6 ± 26.5 °C |

The biological activity of TMCB is primarily attributed to its ability to interact with various biomolecules through its ester groups. These groups can undergo hydrolysis to release carboxylic acids, which may participate in biochemical pathways and reactions. The cyclobutane ring's structural rigidity allows TMCB to serve as a scaffold for the design of more complex molecules with targeted biological activities .

Potential Applications in Medicine

Research indicates that TMCB may have applications in drug delivery systems due to its stability and reactivity profile. Ongoing studies are exploring its potential therapeutic uses, particularly in the development of multifunctional compounds that can target specific biological pathways .

Case Studies and Research Findings

- Pharmaceutical Research : TMCB has been utilized as a precursor for synthesizing more complex pharmaceutical compounds. Its derivatives are being investigated for their interactions with specific biological targets, which could lead to novel therapeutic agents .

- Chemical Reactions : In studies examining the reactivity of TMCB, it has been shown to participate in oxidation and reduction reactions, producing various substituted cyclobutane derivatives that may possess unique biological properties .

- Toxicological Studies : Although the toxicological properties of TMCB have not been fully investigated, preliminary data suggest that it may cause irritation upon contact with skin or mucous membranes . Further studies are necessary to elucidate its safety profile.

Comparison with Similar Compounds

TMCB's unique structure distinguishes it from other similar compounds in terms of reactivity and potential applications:

| Compound Name | Features |

|---|---|

| Dimethyl Fumarate | Known for anti-inflammatory properties; simpler structure |

| Cyclobutane-1,2,3-tricarboxylic Acid | Contains three carboxylic groups; less complex than TMCB |

| Tetrahydrofuran-2-carboxylic Acid | Lacks multiple carboxyl groups; different reactivity profile |

Propiedades

IUPAC Name |

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOMNBIDWYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908252 | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-95-7, 3999-67-5 | |

| Record name | NSC122966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.